An In-depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1048330-11-5)
An In-depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1048330-11-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its strategically positioned methoxy and methoxycarbonyl groups offer unique electronic properties and synthetic handles, making it a reagent of interest for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile with a focus on the Suzuki-Miyaura cross-coupling reaction, and its applications in drug discovery.
Introduction and Significance
Arylboronic acids are a cornerstone of modern cross-coupling chemistry, prized for their stability, low toxicity, and versatile reactivity.[1] (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid belongs to this important class of reagents. The phenyl ring is functionalized with a methoxy group, an electron-donating group (EDG), and a methoxycarbonyl group, an electron-withdrawing group (EWG). This 1,3,5-substitution pattern creates a unique electronic environment that influences the reactivity of the boronic acid moiety and provides opportunities for further chemical modification.
For drug development professionals, this reagent is particularly noteworthy as a scaffold component for synthesizing novel small molecule inhibitors and therapeutic agents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations, while the methoxy group can influence compound solubility and metabolic stability.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory.
Physicochemical Data
The key properties of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid are summarized in the table below. Note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| CAS Number | 1048330-11-5 | [2][3] |
| Molecular Formula | C₉H₁₁BO₅ | [2][3] |
| Molecular Weight | 209.99 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 408.3 ± 55.0 °C | [2] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.31 ± 0.10 | [2] |
| Storage | Store at room temperature under an inert atmosphere | [2][3] |
Spectroscopic Characterization
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¹H NMR: Expected signals would include singlets for the two methoxy groups (around 3.8-3.9 ppm), distinct aromatic protons on the trisubstituted ring, and a broad singlet for the B(OH)₂ protons.
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¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (with varied shifts due to substituent effects), and the methoxy carbons would be expected.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight would be observed, along with characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be present for the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.
Synthesis and Handling
The synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid typically proceeds from its corresponding aryl bromide precursor, methyl 3-bromo-5-methoxybenzoate. The conversion involves a metal-halogen exchange followed by borylation.
Synthesis Workflow
The overall synthetic strategy involves two main stages: the preparation of the aryl bromide intermediate and its subsequent conversion to the target boronic acid.
Caption: General workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol: Synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
This protocol is a representative procedure based on established methods for lithium-halogen exchange and borylation of aryl bromides.[4] Caution: This procedure involves pyrophoric reagents (n-butyllithium) and should only be performed by trained chemists under an inert atmosphere with appropriate safety precautions.
Step 1: Preparation of the Aryllithium Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyl 3-bromo-5-methoxybenzoate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, e.g., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species occurs during this time.
Step 2: Borylation and Workup
-
To the cold aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or silica gel column chromatography to afford the final product.
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing biaryl structures commonly found in pharmaceuticals and advanced materials.[6]
Mechanistic Considerations
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of both an electron-donating (-OMe) and an electron-withdrawing (-CO₂Me) group on the boronic acid can modulate its reactivity. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid with various aryl or heteroaryl halides.[2][7]
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask or reaction vial, combine the aryl halide, (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Role in Medicinal Chemistry and Drug Discovery
Substituted biaryl motifs are prevalent in a vast number of biologically active compounds and approved drugs. Boronic acids like the title compound are key intermediates for accessing these structures. While specific examples detailing the use of CAS 1048330-11-5 are often found within proprietary patent literature, the analogous compound 3-(Methoxycarbonyl)-5-nitrophenylboronic acid serves as a close proxy, highlighting its utility as an intermediate in the synthesis of pharmaceuticals, particularly for targeted cancer therapies.[8] The strategic placement of functional groups on this boronic acid allows for the precise construction of molecules designed to interact with specific biological targets.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling procedures must be followed.
-
Hazard Identification: Boronic acids are generally considered irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][3]
Conclusion
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized and synthetically versatile building block. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries. The presence of both electron-donating and electron-withdrawing groups, along with a synthetically useful ester handle, provides chemists with a powerful tool for molecular design and construction. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable reagent into their synthetic programs.
References
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1048330-11-5|(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | C14H19BO5 | CID 46739692 - PubChem [pubchem.ncbi.nlm.nih.gov]
